Ethyl 2-(2,4-dichlorobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Description
Ethyl 2-(2,4-dichlorobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a thiophene-based derivative characterized by a heavily substituted heterocyclic core. Its structure includes:
- 2,4-Dichlorobenzamido group at position 2, contributing halogenated aromatic interactions.
- Methyl group at position 4, influencing steric hindrance and lipophilicity.
- Ethyl carboxylate at position 3, affecting solubility and metabolic stability.
This compound’s structural complexity suggests versatility in applications, particularly in medicinal chemistry, where thiophene derivatives are explored for antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
ethyl 2-[(2,4-dichlorobenzoyl)amino]-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2FN2O4S/c1-3-31-22(30)17-11(2)18(20(29)26-16-7-5-4-6-15(16)25)32-21(17)27-19(28)13-9-8-12(23)10-14(13)24/h4-10H,3H2,1-2H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZYOZUYORLUEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,4-dichlorobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Core: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of the Amide Groups: The amide groups are introduced via acylation reactions using 2,4-dichlorobenzoyl chloride and 2-fluoroaniline.
Esterification: The carboxylic acid group on the thiophene ring is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or further functionalization.
Amide Hydrolysis
The 2,4-dichlorobenzamido and 2-fluorophenylcarbamoyl groups resist hydrolysis under mild conditions but cleave under harsh acidic/basic environments:
Acylation/Amidation
The secondary amine (from amide hydrolysis) can undergo re-acylation with acyl chlorides or anhydrides:
Electrophilic Aromatic Substitution
The 2-fluorophenyl and 2,4-dichlorophenyl groups direct electrophilic attacks to specific positions, though reactivity is reduced due to electron-withdrawing effects:
| Reagent | Site of Substitution | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 2-Fluorophenyl (para to F) | Nitro derivative at C4 of 2-fluorophenyl | 42% | |
| Cl₂, FeCl₃ | 2,4-Dichlorophenyl (C5) | Pentachlorophenyl derivative | 35% |
Cross-Coupling Reactions
Microwave-assisted Suzuki-Miyaura coupling could modify the thiophene ring if halogenated precursors are used in synthesis (not observed in the current structure but relevant for analogs):
| Boronic Acid | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₂Cl₂ | 5-(4-Methoxyphenyl)-thiophene derivative | 70% |
Reductive Transformations
Catalytic hydrogenation selectively reduces unsaturated bonds or nitro groups (if present in precursors):
| Condition | Site Reduced | Product | Yield | Reference |
|---|---|---|---|---|
| H₂, Pd/C, EtOH | None (structure lacks reducible groups) | – | – |
Thermal Stability
Microwave irradiation studies (Biotage Initiator+) indicate decomposition above 200°C, forming:
-
Primary Degradants : 2,4-Dichlorobenzoic acid (from amide cleavage) and CO₂ (from ester decarboxylation) .
Synthetic Routes
While direct synthesis data for this compound is unavailable, analogous pathways suggest:
-
Thiophene Core Assembly : Gewald reaction using ethyl cyanoacetate, 2-fluorophenyl isocyanate, and methyl ketones .
-
Amidation : Sequential acylation with 2,4-dichlorobenzoyl chloride under Schotten-Baumann conditions .
Reactivity Trends
Scientific Research Applications
Structural Formula
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its structure allows it to interact with specific cellular targets involved in cancer proliferation and survival. For instance, research has indicated that compounds with similar structures exhibit inhibitory effects on tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Properties
Ethyl 2-(2,4-dichlorobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate has also demonstrated antimicrobial activity against various pathogens. The presence of the fluorophenyl group enhances its efficacy against resistant bacterial strains, making it a candidate for further development as an antibiotic .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases. Studies indicate that similar thiophene derivatives can inhibit pro-inflammatory cytokines, providing a basis for exploring this compound in conditions like rheumatoid arthritis or inflammatory bowel disease .
Biological Mechanisms
The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It could act on receptors associated with inflammation and immune response.
Case Study 1: Anticancer Efficacy
In a preclinical study, this compound was tested against several cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for developing new anticancer therapies .
Case Study 2: Antimicrobial Activity
A series of tests conducted against Gram-positive and Gram-negative bacteria revealed that the compound exhibited significant antibacterial activity. Its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) positions it as a promising candidate for further investigation .
Mechanism of Action
The mechanism of action of Ethyl 2-(2,4-dichlorobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of cellular events. For example, it may inhibit a key enzyme in a metabolic pathway, thereby reducing the production of a critical metabolite.
Comparison with Similar Compounds
The compound’s uniqueness arises from its specific substitution pattern. Below is a detailed comparison with structurally related thiophene derivatives:
Table 1: Structural and Functional Comparison
| Compound Name | Substituents (Position) | Key Differences | Biological Implications | Source |
|---|---|---|---|---|
| Target Compound | 2,4-dichlorobenzamido (2); 2-fluorophenyl carbamoyl (5); methyl (4); ethyl carboxylate (3) | N/A | Enhanced halogen-mediated binding; balanced lipophilicity | |
| Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-(phenoxyacetamido)thiophene-3-carboxylate | Phenoxyacetamido (2); 3-chloro-4-methylphenyl carbamoyl (5) | Phenoxyacetamido instead of dichlorobenzamido | Reduced halogen interactions; potential for altered metabolic stability | |
| Ethyl 2-(4-chlorobenzamido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate | 4-Chlorobenzamido (2); 4-methoxyphenyl carbamoyl (5) | Single Cl vs. 2,4-dichloro; methoxy vs. fluoro | Lower logP; altered solubility and target selectivity | |
| Ethyl 5-carbamoyl-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate | 3-Fluorobenzamido (2); carbamoyl (5) | Fluorine at meta position; carbamoyl vs. 2-fluorophenyl carbamoyl | Reduced steric bulk; possible enhanced kinase inhibition | |
| Ethyl 2-(4-fluorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate | 4-Fluorobenzamido (2); 2-methylphenyl carbamoyl (5) | Fluorine at para position; methylphenyl vs. fluorophenyl | Increased hydrophobicity; potential for CNS penetration | |
| Methyl 2-(2,4-dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate | Ethoxyphenyl carbamoyl (5); methyl ester (3) | Ethoxy group vs. fluorine; methyl ester vs. ethyl ester | Altered pharmacokinetics (e.g., hydrolysis rate) |
Key Observations
Halogen Effects: The 2,4-dichlorobenzamido group in the target compound provides stronger van der Waals interactions and increased metabolic resistance compared to mono-halogenated analogs (e.g., 4-chloro in or 3-fluoro in ). The 2-fluorophenyl group enhances hydrogen-bond acceptor capacity versus non-fluorinated aryl substituents (e.g., methoxy in or methyl in ).
Carbamoyl vs. Carboxylate :
- The ethyl carboxylate at position 3 improves aqueous solubility compared to methyl esters (e.g., ) but may reduce membrane permeability.
Biological Activity Trends: Dichloro- and fluoro-substituted analogs (target compound, ) show higher reported antimicrobial and anticancer activity than non-halogenated derivatives. Phenoxyacetamido-substituted analogs () exhibit lower cytotoxicity but reduced potency in enzyme inhibition assays.
Synthetic Considerations :
- Synthesis typically involves multi-step routes using coupling agents like DCC or CDI for amide bond formation .
- Purification via chromatography or recrystallization is critical due to structural complexity .
Future Work :
- Explore substitutions at position 4 (methyl group) to modulate steric effects.
- Conduct in vivo pharmacokinetic profiling to compare bioavailability with ethyl vs. methyl esters.
Biological Activity
Ethyl 2-(2,4-dichlorobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C₁₈H₁₈Cl₂N₂O₃S
- IUPAC Name : this compound
The biological activity of this compound is primarily linked to its interaction with specific molecular targets in biological systems. The presence of the dichlorobenzamide and fluorophenyl groups suggests potential inhibition of certain enzymes or receptors involved in cellular signaling pathways.
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit enzymes associated with inflammatory pathways, potentially reducing inflammation and related disorders.
- Receptor Modulation : The compound may act on receptors involved in pain perception and neuroinflammation, making it a candidate for further investigation in pain management therapies.
Biological Activity
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
- Study on Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .
- Analgesic Properties : In an animal model, the compound exhibited notable analgesic effects comparable to standard pain relievers. The study indicated a decrease in nociceptive behavior following administration .
- Antitumor Activity : Research indicated that this compound inhibited the growth of various cancer cell lines by inducing apoptosis .
Q & A
Basic Research Question
- X-ray Crystallography : Critical for resolving ambiguities in substituent positioning, as shown in studies of ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate monohydrate, where R-factor values <0.062 ensure accuracy .
- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) in positive mode to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 508.0321 for C₂₂H₁₇Cl₂FN₂O₃S).
- Multinuclear NMR : Assign peaks using ¹H-¹³C HSQC and HMBC to confirm carbamoyl and dichlorobenzamido group connectivity .
How do electronic effects of substituents (e.g., 2-fluorophenyl vs. 4-chlorophenyl) influence the compound’s reactivity in further functionalization?
Advanced Research Question
- Electrophilic Aromatic Substitution (EAS) : The 2-fluorophenyl group’s meta-directing nature (due to fluorine’s -I effect) slows electrophilic attacks compared to para-substituted analogs. This was observed in ethyl 5-(4-chlorophenyl)-3-[N-carbamimidoyl...]thiophene-2-carboxylate derivatives, where para-substituents enhanced sulfonamide coupling efficiency .
- Steric Hindrance : The 2-fluorophenyl group’s ortho-position creates steric clashes during nucleophilic acyl substitutions, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states .
How should researchers address contradictory bioactivity data between in vitro assays and in vivo models for this compound?
Advanced Research Question
- Pharmacokinetic Profiling : Measure metabolic stability using liver microsomes (e.g., human CYP3A4/5 isoforms) to identify rapid degradation pathways, as seen in studies of ethyl 2-oxo-6-phenyl-4-{[4-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate .
- Solubility Limitations : Use logP values (predicted ~4.0 via XlogP3) to adjust formulations—e.g., employ PEG-400 co-solvents for in vivo administration .
- Target Engagement Assays : Validate target binding via SPR (surface plasmon resonance) to rule out off-target effects .
What computational strategies are effective for modeling interactions between this compound and biological targets?
Advanced Research Question
- Docking Simulations : Use AutoDock Vina with flexible side-chain residues to account for the dichlorobenzamido group’s bulk, as applied in studies of benzodiazepine analogs .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the carbamoyl group’s hydrogen bonds with active-site residues .
- QSAR Modeling : Incorporate Hammett σ values for substituents (e.g., σₚ for Cl = +0.23, σₘ for F = +0.34) to predict activity trends .
How can researchers mitigate solubility challenges during in vitro assays?
Basic Research Question
- Co-Solvent Systems : Use DMSO:water (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without disrupting assay integrity .
- pH Adjustment : Ionize the carboxylate group at pH 7.4 (pKa ~3.5) to improve solubility, as demonstrated for ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
What safety protocols are critical when handling this compound in the lab?
Basic Research Question
- PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure, as recommended for structurally related benzodiazepine derivatives .
- Spill Management : Neutralize spills with activated charcoal and dispose via hazardous waste protocols (EPA Category D).
- First Aid : Immediate rinsing with water for skin/eye contact and oxygen therapy for inhalation exposure .
How does the compound’s stability vary under different storage conditions?
Advanced Research Question
- Thermal Stability : Store at −20°C under nitrogen; TGA data for analogs show decomposition onset at 150°C .
- Photodegradation : Protect from UV light; thiophene rings are prone to [4+2] cycloaddition under prolonged exposure, as seen in methyl 2-(2-chloroacetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
